2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one
Description
Properties
IUPAC Name |
2-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4S2/c1-30-16-10-15(11-17(12-16)31-2)22-26-21(32-27-22)14-34-24-25-20-8-4-3-7-19(20)23(29)28(24)13-18-6-5-9-33-18/h3-12H,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVLXILKFXYPAET-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C2=NOC(=N2)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound, summarizing relevant research findings, including antimicrobial, anticancer, and other pharmacological effects.
Chemical Structure and Properties
The compound's structure is characterized by a quinazolinone core linked to an oxadiazole moiety and a thiophene ring. Its molecular formula is with a molecular weight of approximately 429.5 g/mol. The presence of multiple functional groups suggests diverse biological interactions.
Biological Activity Overview
Research indicates that compounds containing the oxadiazole ring exhibit a variety of biological activities. The following sections detail specific activities observed in studies involving similar derivatives or structural analogs.
Antimicrobial Activity
Several studies have highlighted the antimicrobial potential of oxadiazole derivatives. For instance, Dhumal et al. (2016) reported that compounds with the 1,3,4-oxadiazole structure exhibited significant antibacterial and antifungal activities against various pathogens, including Staphylococcus aureus and Candida albicans . The compound's ability to disrupt microbial cell walls or inhibit essential enzymes may contribute to its antimicrobial efficacy.
| Compound | Activity Type | Target Organism | Reference |
|---|---|---|---|
| Oxadiazole Derivative | Antibacterial | S. aureus | |
| Oxadiazole Derivative | Antifungal | C. albicans |
Anticancer Activity
The anticancer potential of oxadiazole derivatives has also been explored extensively. In vitro studies have shown that certain oxadiazole compounds can induce apoptosis in cancer cell lines. For example, a study found that a related compound demonstrated cytotoxicity against colon carcinoma cells with an IC50 value of 6.2 µM . This suggests that the compound may interfere with cancer cell proliferation through mechanisms such as apoptosis induction or cell cycle arrest.
Mechanistic Insights
Molecular docking studies have provided insights into the binding affinity of these compounds to various biological targets. For instance, the interaction of oxadiazole derivatives with bacterial enzymes has been investigated to understand their mechanism of action at the molecular level . Such studies are crucial for elucidating how these compounds exert their biological effects.
Case Studies
- Antitubercular Activity : A series of oxadiazole derivatives were synthesized and tested for their ability to inhibit Mycobacterium tuberculosis. The most active compounds showed significant inhibition in both active and dormant states of the bacteria .
- Neuroprotective Effects : Some derivatives have been evaluated for neuroprotective properties in models of neurodegeneration. These studies suggest potential applications in treating neurodegenerative diseases due to their ability to protect neuronal cells from oxidative stress .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Compound X shares structural homology with several derivatives reported in the literature. Key comparisons include:
Table 1: Structural Comparison with Analogous Compounds
*Calculated based on molecular formula.
Key Observations :
- Substituent Electronic Effects : The 3,5-dimethoxyphenyl group in Compound X is electron-rich due to methoxy substituents, enhancing π-π interactions compared to electron-deficient fluorophenyl groups in ’s compounds .
- Thiophene vs.
Physicochemical and Spectroscopic Properties
NMR Analysis : In structurally related compounds, NMR chemical shifts (e.g., regions A and B in ) reveal how substituents alter proton environments. For Compound X, the 3,5-dimethoxy groups would likely cause downfield shifts in aromatic protons, while the thiophene’s protons may resonate distinctly compared to phenyl analogs .
Lipophilicity : The thiophene and dimethoxyphenyl groups may increase logP values relative to compounds with fluorophenyl or methylpropyl substituents, impacting membrane permeability .
Bioactivity and Pharmacological Potential
While direct bioactivity data for Compound X is unavailable, insights can be drawn from analogs:
- Antimicrobial Activity : Triazole-thione derivatives () show potent activity against Gram-positive bacteria (MIC: 2–8 µg/mL) due to sulfur and nitrogen heterocycles disrupting microbial membranes .
- Anticancer Potential: Quinazolinone-oxadiazole hybrids inhibit tyrosine kinases and topoisomerases, with IC₅₀ values in the low micromolar range .
Computational and In Silico Studies
QSAR models () predict that Compound X’s bioactivity may correlate with:
- Hydrogen Bond Acceptors: The oxadiazole and quinazolinone moieties provide multiple sites for target interaction.
- Polar Surface Area : The dimethoxy and thiophene groups could optimize blood-brain barrier penetration for CNS-targeted applications .
Preparation Methods
Nimentovsky Cyclization with Formic Acid Amide
The Nimentovsky method involves heating o-aminobenzoic acid with formic acid amide in a 1:4 molar ratio at 130–135°C for 2 hours, yielding quinazolin-4-one with a 96% efficiency. Key advantages include mild temperatures and high reproducibility. For dihydroquinazolinones, subsequent reduction steps using formic acid under microwave irradiation (110–130°C, 20–30 minutes) are employed to saturate the C3–C4 bond.
Optimization Note : Prolonged heating (>3 hours) or temperatures exceeding 140°C risk over-dehydration, leading to fully aromatic quinazoline byproducts.
Synthesis of the 1,2,4-Oxadiazole-Sulfanyl Component
The 3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-ylmethyl sulfanyl group is constructed through cyclization and thiolation.
Cyclization of Amidoximes with 3,5-Dimethoxybenzoyl Chloride
A solution of 3,5-dimethoxybenzoyl chloride (1.1 equiv) and aminooxyacetic acid methyl ester (1.0 equiv) in dichloromethane is stirred at 25°C for 4 hours. The resulting amidoxime intermediate is treated with carbon disulfide (2.0 equiv) and KOH (1.5 equiv) in ethanol under reflux for 8 hours, forming the 1,2,4-oxadiazole-2-thione.
Thiolation and Alkylation
The oxadiazole-2-thione (1.0 equiv) is reacted with iodomethane (1.2 equiv) in DMF at 50°C for 3 hours to yield the methylthio intermediate. Subsequent displacement with sodium hydrosulfide (NaSH) in ethanol/water (3:1) at 70°C generates the free thiol, which is alkylated with 5-(bromomethyl)-1,2,4-oxadiazole under N2 atmosphere.
Final Coupling of Components
The quinazolinone-thiophenemethyl intermediate and oxadiazole-sulfanyl moiety are coupled via a sulfide bond.
Thiol-Ene Click Reaction
A mixture of 3-[(thiophen-2-yl)methyl]-3,4-dihydroquinazolin-4-one (1.0 equiv) and 5-(mercaptomethyl)-3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazole (1.1 equiv) in degassed toluene is heated at 90°C for 6 hours with AIBN (0.1 equiv) as a radical initiator. Purification via silica gel chromatography (hexane/ethyl acetate 4:1) yields the target compound (68–72%).
Alternative Method : Mitsunobu reaction using DIAD and PPh3 in THF at 0°C to 25°C provides comparable yields (70–75%) but requires stringent anhydrous conditions.
Characterization and Analytical Data
Challenges and Optimization Strategies
-
Regioselectivity in Oxadiazole Formation : Competing 1,3,4-oxadiazole formation is mitigated by using excess carbon disulfide and controlled reflux times.
-
Thiol Oxidation : Conducting thiol-ene reactions under N2 or argon minimizes disulfide byproducts.
-
Solvent Choice : DMF and DMSO enhance reaction rates but complicate purification; switching to THF or ethyl acetate improves isolation efficiency .
Q & A
Q. How can researchers optimize the synthesis of this compound to achieve high yields?
Methodological Answer: The synthesis involves multi-step reactions, typically starting with the formation of the oxadiazole ring via cyclization of acylthiosemicarbazides under reflux (methanol/ethanol, 60–80°C) . Key steps include:
- Thioether linkage formation: Reacting the oxadiazole intermediate with a thiol-containing quinazolinone precursor in the presence of a base (e.g., K₂CO₃) at 50–60°C for 6–8 hours .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol) improves purity (>95% by HPLC) .
Critical Parameters:
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 60–80°C | Higher temps accelerate cyclization but risk decomposition |
| Solvent | Methanol | Polar protic solvents enhance nucleophilic substitution |
| Reaction Time | 6–8 hours | Shorter times lead to incomplete coupling |
Q. What analytical techniques are essential for confirming the structure and purity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H NMR: Assign methoxy protons (δ 3.7–3.9 ppm), thiophene aromatic protons (δ 7.1–7.3 ppm), and quinazolinone NH (δ 10.2–10.5 ppm) .
- ¹³C NMR: Confirm oxadiazole (C=N at ~165 ppm) and quinazolinone carbonyl (C=O at ~170 ppm) .
- Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
- Infrared Spectroscopy (IR): Detect S–C (650–700 cm⁻¹) and C=O (1680–1700 cm⁻¹) stretches .
Common Pitfalls:
- Overlapping signals in crowded aromatic regions (use 2D NMR for resolution).
- Impurities from incomplete purification (monitor via TLC with UV/iodine staining) .
Q. What in vitro models are used to screen this compound for biological activity?
Methodological Answer:
- Antimicrobial Assays:
- MIC (Minimum Inhibitory Concentration): Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
- Time-Kill Kinetics: Assess bactericidal/fungicidal activity at 2× MIC over 24 hours .
- Enzyme Inhibition:
- Kinase Assays: Measure IC₅₀ against tyrosine kinases (e.g., EGFR) via fluorescence polarization .
Reported Data:
| Activity | Model | Result | Reference |
|---|---|---|---|
| Antibacterial | S. aureus | MIC = 8 µg/mL | |
| Antifungal | C. albicans | MIC = 16 µg/mL |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s bioactivity?
Methodological Answer:
- Substituent Variation:
- Replace 3,5-dimethoxyphenyl with electron-withdrawing groups (e.g., nitro) to enhance electrophilicity .
- Modify the thiophene moiety with halogens (e.g., Cl) to increase lipophilicity .
- Pharmacophore Mapping: Use docking simulations (AutoDock Vina) to identify key interactions with target enzymes (e.g., dihydrofolate reductase) .
SAR Findings:
| Modification | Bioactivity Change | Rationale |
|---|---|---|
| 3,5-Dimethoxy → 3-NO₂ | 2× higher antibacterial activity | Enhanced electron-deficient oxadiazole core |
| Thiophene → 5-Cl-thiophene | Improved BBB permeability (logP +0.5) | Increased lipophilicity |
Q. How can researchers resolve contradictions in reported bioactivity data across studies?
Methodological Answer:
- Standardize Assay Conditions:
- Use identical bacterial strains (e.g., ATCC standards) and growth media (e.g., Mueller-Hinton) .
- Control for solvent effects (DMSO ≤1% v/v) to avoid false negatives .
- Meta-Analysis: Pool data from multiple studies (e.g., MIC values) and apply statistical models (ANOVA) to identify outliers .
Case Study:
A 2025 study reported MIC = 8 µg/mL against S. aureus , while a 2023 study found MIC = 32 µg/mL . Discrepancies were traced to differences in bacterial inoculum size (10⁵ vs. 10⁶ CFU/mL).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
